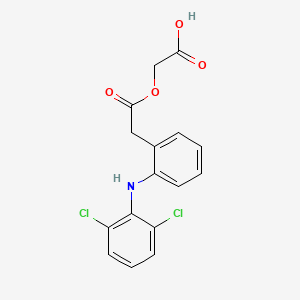
Aceclofenaco
Descripción general
Descripción
Aceclofenaco es un fármaco antiinflamatorio no esteroideo (AINE) que está químicamente relacionado con el diclofenaco. Se utiliza principalmente para aliviar el dolor y la inflamación en afecciones como la artritis reumatoide, la osteoartritis y la espondilitis anquilosante . This compound fue patentado en 1983 y aprobado para uso médico en 1992 .
Aplicaciones Científicas De Investigación
El aceclofenaco tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de la síntesis y las reacciones de los AINE.
Biología: Se investigó por sus efectos en los procesos celulares y las vías inflamatorias.
Medicina: Se estudió ampliamente por sus efectos terapéuticos en el tratamiento de afecciones inflamatorias y el manejo del dolor.
Industria: Se utiliza en la formulación de productos farmacéuticos y como patrón de referencia en el control de calidad
Mecanismo De Acción
El aceclofenaco ejerce sus efectos al inhibir la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores inflamatorios que causan dolor, hinchazón y fiebre. Al inhibir la COX, el this compound reduce la producción de prostaglandinas, lo que alivia la inflamación y el dolor . El this compound tiene una mayor selectividad para COX-2 sobre COX-1, lo que contribuye a su menor incidencia de efectos secundarios gastrointestinales en comparación con otros AINE .
Análisis Bioquímico
Biochemical Properties
Aceclofenac exerts its pharmacological activity by an antagonistic effect on cyclooxygenase enzymes, thus inhibiting prostaglandin synthesis . It is more selective to COX-2 enzymes and hence is called a preferential COX-2 inhibitor .
Cellular Effects
Aceclofenac shows potential anti-inflammatory and analgesic activity, similar efficacy, and improved gastrointestinal tolerance compared to other NSAIDs . It influences cell function by inhibiting the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Molecular Mechanism
The molecular mechanism of Aceclofenac involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, Aceclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, Aceclofenac has been shown to have a stable effect over time . It maintains its anti-inflammatory and analgesic properties without significant degradation .
Metabolic Pathways
Aceclofenac is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes . By inhibiting these enzymes, it affects the production of prostaglandins, thereby influencing metabolic flux .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El aceclofenaco se sintetiza mediante un proceso de múltiples pasos que implica la reacción de 2,6-dicloroanilina con cloruro de cloroacetilo para formar cloruro de 2-(2,6-diclorofenilamino)acetilo. Este intermedio se hace reaccionar luego con ácido glicólico para producir this compound .
Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El proceso generalmente implica el uso de solventes como metanol y acetonitrilo, y las reacciones se llevan a cabo a temperaturas y presiones controladas .
Análisis De Reacciones Químicas
Tipos de reacciones: El aceclofenaco se somete a diversas reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar su derivado de quinona imina correspondiente.
Reducción: La reducción del this compound puede conducir a la formación de su derivado de amina.
Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo de cloruro de acilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.
Productos principales formados:
Oxidación: Derivado de quinona imina.
Reducción: Derivado de amina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
El aceclofenaco a menudo se compara con otros AINE como diclofenaco, naproxeno e indometacina. Si bien todos estos compuestos comparten propiedades antiinflamatorias y analgésicas similares, el this compound es único en su mayor selectividad para COX-2, lo que da como resultado menos efectos secundarios gastrointestinales . Además, se ha demostrado que el this compound tiene una duración de acción más prolongada en comparación con algunos otros AINE .
Compuestos similares:
- Diclofenaco
- Naproxeno
- Indometacina
- Ibuprofeno
Las propiedades únicas del this compound lo convierten en una opción valiosa para pacientes que requieren terapia con AINE a largo plazo con un menor riesgo de complicaciones gastrointestinales.
Propiedades
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPYSSQXLZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045522 | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.1 [ug/mL] (The mean of the results at pH 7.4), Insoluble | |
| Record name | SID50085951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through COX-2 inhibition, aceclofenac downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway. Inhibition of IL-6 is thought to be mediated by diclofenac converted from aceclofenac. Suppressed action of inflammatory cytokines decreases the production of reactive oxygen species. Aceclofenac is shown to decreased production of nitrous oxide in human articular chondrocytes. In addition, aceclofenac interferes with neutrophil adhesion to endothelium by decreasing the expression of L-selectin (CD62L), which is a cell adhesion molecule expressed on lymphocytes. Aceclofenac is proposed to stimulate the synthesis of glycosaminoglycan in human osteoarthritic cartilage which may be mediated through its inhibitory action on IL-1 production and activity. The chrondroprotective effects are generated by 4'-hydroxyaceclofenac which suppresses IL-1 mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and interferes with the release of proteoglycan from chrondrocytes. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89796-99-6 | |
| Record name | Aceclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89796-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclofenac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089796996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPK779R03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
149-153 | |
| Record name | Aceclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aceclofenac?
A1: Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: How does Aceclofenac's mechanism of action contribute to its therapeutic effects in conditions like osteoarthritis and rheumatoid arthritis?
A3: By inhibiting COX enzymes, Aceclofenac reduces the production of prostaglandins in inflamed tissues. [, , , ] This, in turn, helps to alleviate pain, reduce inflammation, and improve joint mobility in conditions like osteoarthritis and rheumatoid arthritis.
Q3: What is the molecular formula and weight of Aceclofenac?
A4: Aceclofenac has the molecular formula C16H13Cl2NO4 and a molecular weight of 354.18 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for Aceclofenac?
A5: Yes, Aceclofenac exhibits a characteristic UV absorbance maximum at 275 nm in methanol. [, ] Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR), and mass spectrometry (MS) are also commonly employed for its characterization and identification of impurities. [, ]
Q5: What are some common formulation strategies employed to enhance the solubility and bioavailability of Aceclofenac?
A5: Aceclofenac's low aqueous solubility presents a challenge for its oral bioavailability. Several approaches have been investigated to overcome this, including:
- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier matrix, like polymers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), starch phosphate, or Gelucire. [, , , , ]
- Inclusion complexation: This involves encapsulating Aceclofenac within the cavity of cyclodextrins, like β-cyclodextrin, to form inclusion complexes that exhibit improved solubility and dissolution. [, ]
- Microemulsions and Nanoemulsions: Formulating Aceclofenac as microemulsions or nanoemulsions using suitable oils, surfactants, and co-solvents can significantly enhance its solubility and transdermal permeability. [, ]
- Micronization: Reducing particle size using techniques like air jet milling can increase the surface area of Aceclofenac, enhancing its dissolution rate. [] This micronized material can be further incorporated into solid dispersions for improved handling and stability.
Q6: What types of dosage forms are commonly employed for Aceclofenac?
A6: Aceclofenac is commercially available in various dosage forms, including:
- Oral Tablets: Conventional immediate-release tablets, as well as sustained-release formulations, have been developed. [, , , ]
- Topical Gels: Aceclofenac gels are employed for localized pain relief and to minimize systemic side effects associated with oral administration. [, ]
- Microspheres: Researchers are exploring microsphere formulations of Aceclofenac for targeted and controlled drug delivery. [, ]
Q7: What is the absorption profile of Aceclofenac following oral administration?
A9: Aceclofenac is rapidly and efficiently absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. [, , ]
Q8: Does food intake influence the bioavailability of Aceclofenac?
A10: While food intake may slightly delay the absorption of Aceclofenac, it does not significantly affect its overall bioavailability. []
Q9: How is Aceclofenac metabolized in the body?
A11: Aceclofenac undergoes rapid hepatic metabolism, primarily by ester hydrolysis to form its main active metabolite, Diclofenac. [, ] It also undergoes hydroxylation to form 4'-hydroxy-Aceclofenac.
Q10: Are there any significant species differences in the metabolism of Aceclofenac?
A12: Yes, significant species differences in Aceclofenac metabolism exist. In rats, the conversion to Diclofenac is extensive, while in humans, 4'-hydroxy-Aceclofenac is the major metabolite. []
Q11: What are some key aspects of Aceclofenac's safety profile that are relevant to researchers?
A11: While generally considered safe and effective, researchers should be aware of potential safety concerns associated with Aceclofenac and other NSAIDs, particularly with prolonged use. These include:
- Gastrointestinal (GI) Effects: Aceclofenac, like other NSAIDs, can potentially cause GI irritation, ulceration, or bleeding. [, ]
- Cardiovascular Risks: Long-term use of NSAIDs, in general, has been associated with potential cardiovascular risks. []
Q12: What analytical techniques are commonly employed for the quantification of Aceclofenac in pharmaceutical formulations and biological samples?
A14:
- UV-Spectrophotometry: Due to its characteristic UV absorbance, Aceclofenac can be quantified in pharmaceutical formulations using UV spectrophotometry. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC (RP-HPLC), offer higher sensitivity and selectivity for the determination of Aceclofenac and its metabolites in biological samples like plasma. [, , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC provides enhanced resolution and faster analysis times compared to traditional HPLC, making it valuable for complex sample analysis. []
Q13: What are some current research areas focused on improving the delivery and therapeutic efficacy of Aceclofenac?
A13:
- Targeted Drug Delivery: Researchers are exploring strategies to deliver Aceclofenac specifically to inflamed joints, minimizing systemic exposure and potential side effects. [] This includes using microspheres or nanoparticles for targeted delivery.
- Controlled Release Formulations: Developing sustained-release or pulsatile release formulations aims to maintain therapeutic drug levels for extended periods, improving patient compliance and reducing dosing frequency. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



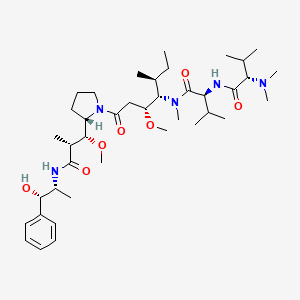

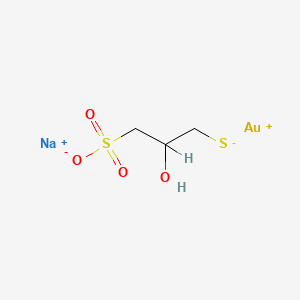


![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
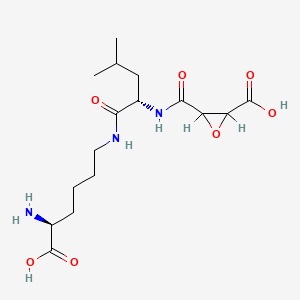

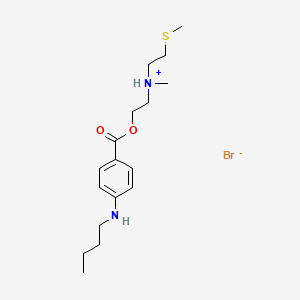


![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
